molecular formula C13H11BrClN3O B5282945 1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea

1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B5282945
M. Wt: 340.60 g/mol
InChI Key: DFVPSTDJWVHJCU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 4-bromo-2-chloroaniline with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Medicinal Chemistry: It may be studied for its potential as a pharmaceutical intermediate or active ingredient.

    Agricultural Chemistry: The compound could be explored for its use as a pesticide or herbicide.

    Materials Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could inhibit the growth of pests or weeds by interfering with essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)thiourea: A similar compound with a thiourea moiety instead of urea.

    1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)carbamate: A carbamate derivative with similar structural features.

Uniqueness

1-(4-Bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its urea moiety, combined with the bromo and chloro substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-6-5-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPSTDJWVHJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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